molecular formula C26H38Cl2N2O B14651547 beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride CAS No. 40502-72-5

beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride

Cat. No.: B14651547
CAS No.: 40502-72-5
M. Wt: 465.5 g/mol
InChI Key: WEUUDBHOPQAQQL-UHFFFAOYSA-N
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Description

beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of beta-Benzyl-alpha-cyclopentyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

CAS No.

40502-72-5

Molecular Formula

C26H38Cl2N2O

Molecular Weight

465.5 g/mol

IUPAC Name

2-benzyl-1-cyclopentyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-ol;dihydrochloride

InChI

InChI=1S/C26H36N2O.2ClH/c1-27-16-18-28(19-17-27)21-25(20-22-10-4-2-5-11-22)26(29,24-14-8-9-15-24)23-12-6-3-7-13-23;;/h2-7,10-13,24-25,29H,8-9,14-21H2,1H3;2*1H

InChI Key

WEUUDBHOPQAQQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CC2=CC=CC=C2)C(C3CCCC3)(C4=CC=CC=C4)O.Cl.Cl

Origin of Product

United States

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